Diabetogenic Activity: Alloxantin vs. Alloxan in Rabbit Models
In a direct head-to-head in vivo study evaluating diabetogenic potential, alloxantin failed to produce diabetes in rabbits, whereas alloxan is a well-documented diabetogenic agent that selectively destroys pancreatic islet beta cells [1]. Jacobs originally observed that intravenous alloxan provoked distinct hypoglycemia leading to hypoglycemic shock in rabbits, an effect that could not be reproduced with alloxantin [2]. Subsequent investigation confirmed that among compounds of the alloxan group, alloxantin does not share the diabetogenic effect characteristic of the parent compound alloxan [3].
| Evidence Dimension | Induction of experimental diabetes |
|---|---|
| Target Compound Data | No diabetogenic effect observed |
| Comparator Or Baseline | Alloxan: Positive diabetogenic effect (selective beta-cell destruction) |
| Quantified Difference | Qualitative functional divergence (diabetogenic vs. non-diabetogenic) |
| Conditions | Intravenous injection in rabbit model; Endocrinology, 1944 |
Why This Matters
This fundamental functional difference defines which compound should be selected for redox studies without confounding beta-cell toxicity versus diabetes induction research.
- [1] Brugsch, H. Alloxantin as a Diabetogenic Agent in Rabbits. Endocrinology, 1944, 35(5), 391-393. View Source
- [2] Jacobs, H.R. cited in Brugsch, H. Endocrinology, 1944, 35(5), 391-393. View Source
- [3] Herbut, P.A., Watson, J.S., and Perkins, E. Alloxantin; an investigation of the substance as used in experimental production of diabetes. Archives of Pathology, 1946, 42, 214-226. View Source
